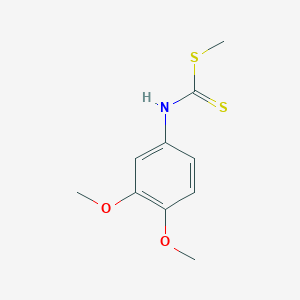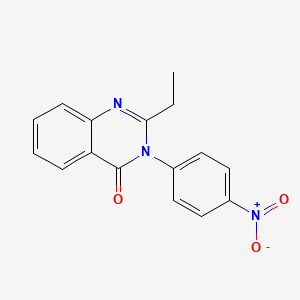
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide in lab experiments is its potent biological activities. It has been found to exhibit various biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its solubility. It is poorly soluble in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are various future directions for the use of 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide in scientific research. One of the possible future directions is the development of novel drug candidates based on this compound for the treatment of various diseases such as cancer, inflammation, and pain. Moreover, the use of this compound in combination with other drugs could lead to synergistic effects, thereby improving the therapeutic efficacy. Another possible future direction is the development of new synthetic routes for the synthesis of this compound, which could improve its yield and purity.
Conclusion:
In conclusion, 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that has been extensively used in scientific research for its various biological activities. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities and has been shown to possess antitumor and antiproliferative properties. Its mechanism of action involves the inhibition of COX-2 enzyme activity, leading to a decrease in the production of prostaglandins. Despite its limitations, this compound has great potential for drug development and future research.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide involves the reaction of 3,4-dichloroaniline with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is then chlorinated with thionyl chloride to yield the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide has been extensively used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been shown to possess antitumor and antiproliferative properties. It has also been used as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and pain.
Propriétés
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-2-21-14-6-3-9(7-13(14)18)15(20)19-10-4-5-11(16)12(17)8-10/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQCTZBGYSMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)


![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)